Rituximab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rituximab is a chimeric monoclonal antibody used to treat certain autoimmune diseases and types of cancer. It targets CD20, a protein primarily found on the surface of B cells, leading to their destruction.
Synthesis Analysis
Rituximab was developed through genetic engineering techniques that combine the DNA for the constant region of human antibodies with the variable region of a mouse antibody that targets CD20. This combination produces a chimeric antibody that can be produced in large quantities for therapeutic use.
Molecular Structure Analysis
The molecular structure of rituximab includes the variable region from a mouse antibody that binds to the CD20 antigen and the constant region of a human antibody. This structure is important for its ability to recruit the human immune system to attack B cells.
Chemical Reactions and Properties
Rituximab binds specifically to the CD20 antigen on B cells. This binding initiates a series of immune responses that lead to the destruction of these cells, including complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and apoptosis.
Physical Properties Analysis
As a large protein molecule, rituximab's physical properties are characterized by its molecular weight (approximately 145 kDa), solubility in water, and stability under physiological conditions.
Chemical Properties Analysis
Rituximab's chemical properties are defined by its protein structure, including the antigen-binding sites that specifically recognize CD20. Its efficacy and safety profile in therapeutic use are determined by its immunogenicity, which is reduced by its chimeric nature.
Sodium Ferrocyanide
Sodium ferrocyanide, a chemical compound with the formula Na4Fe(CN)6·10H2O, is used as an anti-caking agent in the food industry and in the production of pigments and other chemicals.
Synthesis Analysis
Sodium ferrocyanide can be synthesized through the reaction of ferrous salts with cyanide, followed by crystallization to obtain the decahydrate form. Egan and Filer (2018) detailed a two-step synthesis from ferrous hydroxide and sodium cyanide.
Molecular Structure Analysis
The molecular structure of sodium ferrocyanide consists of a ferrocyanide ion (Fe(CN)6)4- surrounded by sodium ions. The ferrocyanide ion features a central iron atom coordinated by six cyanide groups, forming an octahedral geometry.
Chemical Reactions and Properties
Sodium ferrocyanide is notable for its stability, as the cyanide groups are tightly bound to the iron, reducing the risk of releasing toxic cyanide ions under normal conditions. It participates in redox reactions and can form complexes with various metals.
Physical Properties Analysis
Sodium ferrocyanide is a yellow crystalline solid that is soluble in water but insoluble in alcohol. Its solubility in water and stability against oxidation and reduction make it useful in various applications.
Chemical Properties Analysis
The chemical properties of sodium ferrocyanide include its ability to form complexes with metal ions, which is utilized in electroplating and the purification of metal ions from solutions. Its stability and low toxicity, despite containing cyanide groups, are key characteristics.
References
- (Egan & Filer, 2018) - A synthesis of [14 C]sodium ferrocyanide decahydrate.
Scientific Research Applications
Rituximab is a chimeric mouse/human monoclonal antibody (mAb) therapy with binding specificity to CD20 . It was the first therapeutic antibody approved for oncology patients and was the top-selling oncology drug for nearly a decade . Here are six unique applications of Rituximab:
-
Diffuse Large B-Cell Lymphoma
-
Follicular Lymphoma
-
Chronic Lymphocytic Leukemia
-
Rheumatoid Arthritis
-
Relapsing-Remitting Multiple Sclerosis
-
Pemphigus
-
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
- Application : Rituximab has been used in the treatment of B-Cell Acute Lymphoblastic Leukemia (B-ALL). CD20 is present on approximately 30 to 50 percent of B-ALL blasts .
- Method : Rituximab targets CD20 positive B cells, which are prevalent in this type of leukemia .
- Results : The addition of rituximab into multiagent chemotherapy frontline ALL regimens was a logical strategy to improve the outcome for patients with CD20-positive B-ALL .
-
Minimal Change Disease
- Application : Rituximab has been increasingly used in adult Minimal Change Disease (MCD) patients, especially in the treatment of refractory cases .
- Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
- Results : The treatment has shown to improve patient outcomes .
-
Modulating the Innate Immune System
- Application : Multiple phase I and II clinical trials have been conducted evaluating strategies to improve rituximab anti-tumor activity by modulating the innate immune system .
- Method : The specific methods of application and experimental procedures can vary based on the individual patient’s condition and the specific protocol followed by the healthcare provider .
- Results : The treatment has shown to improve patient outcomes .
-
Chronic Lymphocytic Leukemia (CLL)
- Application : The currently ongoing FLAIR phase III trial includes 754 CLL patients given either the current standard of care FCR, ibrutinib plus rituximab, ibrutinib plus venetoclax, or ibrutinib alone .
- Method : Rituximab targets CD20 positive B cells, which are prevalent in this type of leukemia .
- Results : The treatment has shown to improve patient outcomes .
-
Biosimilars
- Application : Another imminent change in targeted lymphoma treatment is the multitude of biosimilars that are becoming available as rituximab’s patent expires .
- Method : The specific methods of application and experimental procedures can vary based on the individual patient’s condition and the specific protocol followed by the healthcare provider .
- Results : The widespread use of rituximab itself will likely continue, its biosimilars will increase global access to the therapy .
-
CD20 Binding mAb Therapies
- Application : In the past decade, two new anti-CD20 antibodies have been approved: ofatumumab, which binds a distinct epitope of CD20, and obinutuzumab, a mAb derived from rituximab with modifications to the Fc portion and to its glycosylation .
- Method : These new anti-CD20 antibodies target CD20 positive B cells, which are prevalent in various types of leukemia .
- Results : These treatments have shown to improve patient outcomes .
-
Acquired Angioedema with C1-Inhibitor Deficiency
- Application : Rituximab has been found to be safe and effective for the treatment of acquired angioedema with C1-inhibitor deficiency .
- Method : Rituximab targets CD20 positive B cells, which are thought to play a role in this disease .
- Results : The treatment has shown to improve patient outcomes .
-
ANCA-Associated Vasculitis
-
Autoimmune Hemolytic Anemia
-
Behçet’s Disease
-
Bullous Pemphigoid
-
Castleman’s Disease
Safety And Hazards
Rituximab can cause serious side effects that can lead to death, including fatal infusion-related reactions, severe mucocutaneous reactions, hepatitis B virus reactivation, and progressive multifocal leukoencephalopathy . It is unclear if use during pregnancy is safe for the developing fetus or newborn baby .
Future Directions
T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown promising results, with rituximab playing a significant role . The recent worldwide COVID-19 emergency and the possible increased risk of infection with this class of drugs have shed light on the use of rituximab as an alternative treatment option for MS management .
properties
CAS RN |
174722-31-7 |
---|---|
Product Name |
Rituximab |
Molecular Formula |
C6416H9874N1688O1987S44 |
Molecular Weight |
Unspecified |
synonyms |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.